molecular formula C11H16ClNO B1447702 [1-(Aminomethyl)-2-phenylcyclopropyl]methanol hydrochloride CAS No. 1803589-36-7

[1-(Aminomethyl)-2-phenylcyclopropyl]methanol hydrochloride

Cat. No. B1447702
CAS RN: 1803589-36-7
M. Wt: 213.7 g/mol
InChI Key: XCXWZGKZFMSPFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Aminomethyl)-2-phenylcyclopropyl]methanol hydrochloride, also known as AMPCP-HCl, is a cyclic amine derivative of the amino acid phenylalanine. It is a white crystalline powder with a melting point of 181-183 °C. AMPCP-HCl has been used in a variety of scientific research applications, including as a drug target in drug discovery, as a reagent for chemical synthesis, and in biochemical and physiological studies.

Scientific Research Applications

Prodrug Development

[1-(Aminomethyl)-2-phenylcyclopropyl]methanol hydrochloride: has potential applications in the development of prodrugs. Prodrugs are medications or compounds that, upon administration, are metabolized into a pharmacologically active drug. Utilizing this compound as a prodrug can allow for the controlled release of amide-containing drugs . For example, the FDA-approved antibiotic linezolid can be converted into a prodrug form using this compound, which then releases the active drug selectively in the presence of a trigger event .

Antibody-Drug Conjugates (ADCs)

This compound can be used to create linkers for ADCs. ADCs are a class of targeted therapy drugs that combine an antibody specific to the cancer cells with an anti-cancer drug. The use of self-immolative linkers derived from this compound can enable the precise deployment of the drug upon reaching the target site .

Chemical Synthesis

In chemical synthesis, this compound can serve as a building block for synthesizing complex molecules. Its structure can be utilized to introduce cyclopropyl and phenyl groups into target molecules, which are prevalent in many therapeutic compounds .

Material Science

The compound’s ability to release amides can be applied in material science for the development of smart materials . These materials can change their properties in response to environmental stimuli, such as temperature or pH, which can be useful in creating responsive coatings or drug delivery systems .

Biological Probes

As a biological probe, this compound can be used to study or measure the activity of biological systems. By incorporating it into a larger molecule, researchers can track the molecule’s distribution and release in biological systems, aiding in the understanding of disease mechanisms or drug action .

Enzyme-Triggered Release Mechanisms

The compound can be employed in designing enzyme-triggered release mechanisms where the presence of specific enzymes can initiate the release of a drug or a marker. This application is particularly useful in targeted therapy, where the drug needs to be activated only in the presence of certain pathological conditions .

properties

IUPAC Name

[1-(aminomethyl)-2-phenylcyclopropyl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c12-7-11(8-13)6-10(11)9-4-2-1-3-5-9;/h1-5,10,13H,6-8,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXWZGKZFMSPFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(CN)CO)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(Aminomethyl)-2-phenylcyclopropyl]methanol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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